N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-16(14-6-4-3-5-7-14)20(23)21-11-10-17(22)15-8-9-18-19(12-15)25-13-24-18/h3-9,12,16-17,22H,2,10-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZDSPTHUBOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a condensation reaction involving benzo[d][1,3]dioxole carbaldehyde and an appropriate amine under acidic conditions . The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the benzo[d][1,3]dioxole intermediate in the presence of a base . Finally, the phenylbutanamide moiety is attached through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (tetrahydrofuran) or ether.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Industry: Utilized in the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its structural features allow it to interact with cellular receptors, modulating signal transduction pathways . The benzo[d][1,3]dioxole moiety is known to enhance binding affinity to certain biological targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared to three classes of analogs:
Research Findings and Implications
- Catalytic Utility : The N,O-bidentate group in demonstrates efficacy in directing metal-catalyzed reactions. The target’s benzodioxole could similarly coordinate metals but with altered electronic properties due to its fused oxygen rings.
- Agrochemical Contrasts : Flutolanil’s trifluoromethyl group is a hallmark of pesticidal activity , whereas the target’s benzodioxole might favor interactions with biological targets like enzymes or receptors.
- Structural Complexity : The piperazine-based compound in highlights the role of heterocycles in bioactivity, a feature absent in the target but suggesting avenues for future structural diversification.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide is a compound that exhibits a range of biological activities due to its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.38 g/mol. The compound features a benzo[d][1,3]dioxole ring, which is known for its potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 321.38 g/mol |
| Structure | Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have indicated that compounds containing benzo[d][1,3]dioxole structures often exhibit anticancer properties. This compound has shown potential in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest at the S phase .
- Anti-inflammatory Effects : The presence of the hydroxypropyl group may enhance the compound's ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Research suggests that similar compounds can protect neuronal cells from oxidative stress and neurodegeneration, indicating that this compound may also possess neuroprotective effects.
Case Studies
A recent study explored the genotoxic effects of structurally related compounds in vivo. It was found that these compounds could form DNA adducts in mouse liver tissues, leading to an increase in micronuclei formation in peripheral reticulocytes—an indicator of genotoxicity. This suggests that this compound may also have implications for DNA damage and cancer risk assessment .
Dose-Response Relationships
The dose-response relationship of similar compounds has been extensively studied. For instance, a study demonstrated that increasing doses led to higher levels of DNA adducts and corresponding increases in micronuclei frequencies in treated mice. This relationship highlights the importance of understanding dosage when evaluating the biological effects of such compounds .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by several factors:
- Absorption : The solubility and stability of the compound play critical roles in its absorption.
- Distribution : Molecular size and lipophilicity affect how well the compound is distributed throughout the body.
- Metabolism : Enzymatic pathways may activate or deactivate the compound, influencing its therapeutic efficacy and toxicity.
- Excretion : The rate at which the compound is eliminated from the body can impact its overall biological activity.
Q & A
Q. What in vitro/in vivo correlation (IVIVC) approaches are suitable for translational research?
- Answer:
- Microdosing Studies: Administer subtherapeutic ¹⁴C-labeled doses to humans, paired with accelerator mass spectrometry (AMS) .
- Organ-on-a-Chip Models: Mimic human liver metabolism to bridge rodent-to-human PK gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
